6-Chloro-4-isopropoxypyridazin-3-amine
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Overview
Description
6-Chloro-4-isopropoxypyridazin-3-amine is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-isopropoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazine with isopropyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-isopropoxypyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazin-3-amines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-4-isopropoxypyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-isopropoxypyridazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-pyridazinamine
- 6-Chloro-4-methoxypyridazin-3-amine
- 4-Isopropoxypyridazin-3-amine
Uniqueness
6-Chloro-4-isopropoxypyridazin-3-amine is unique due to the presence of both the chloro and isopropoxy groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C7H10ClN3O |
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Molecular Weight |
187.63 g/mol |
IUPAC Name |
6-chloro-4-propan-2-yloxypyridazin-3-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-4(2)12-5-3-6(8)10-11-7(5)9/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
NAGDBGMDOXAKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NN=C1N)Cl |
Origin of Product |
United States |
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